2-Ethyl-1-(2-methylpropyl)benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

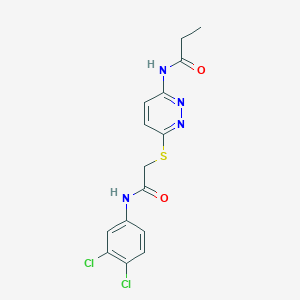

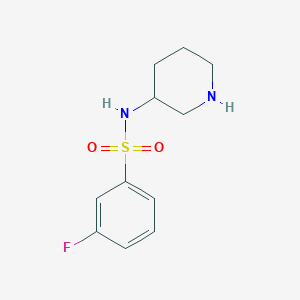

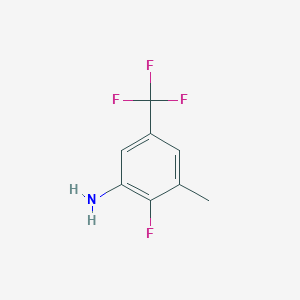

“2-Ethyl-1-(2-methylpropyl)benzimidazole” is a derivative of benzimidazole . Benzimidazoles are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery .

Synthesis Analysis

The synthesis of benzimidazoles has seen significant advances recently . The synthetic procedure often involves aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis

Benzimidazole, the core structure of “this compound”, is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring . The molecular formula is C12H16N2 .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Applications De Recherche Scientifique

Synthesis and Biological Activity

2-Ethyl-1-(2-methylpropyl)benzimidazole derivatives have been synthesized and investigated for their potential as antineoplastic and antifilarial agents. These compounds demonstrated significant growth inhibition in cell cultures, indicating their potential in cancer therapy and treatment against filarial infections. The antifilarial activity against adult worms of Brugia pahangi and other species suggests their usefulness in treating diseases caused by filarial worms (Ram et al., 1992).

Antimicrobial and Antihistaminic Agents

Benzimidazole derivatives, including those related to this compound, have shown promise as antimicrobial agents. Some derivatives exhibited significant activity against Gram-positive bacteria, demonstrating their potential in developing new antibacterial treatments. Moreover, benzimidazoles have been explored for their H1-antihistaminic activity, highlighting their therapeutic potential in allergy treatment (Iemura et al., 1986), (Ansari & Lal, 2009).

DNA Binding and Cytotoxicity

Research on benzimidazole-based Schiff base copper(II) complexes has provided insights into their DNA binding capabilities, cellular DNA lesion effects, and cytotoxicity against various cancer cell lines. These findings suggest the potential application of these compounds in cancer treatment through their interaction with DNA and induction of cytotoxic effects (Paul et al., 2015).

Anti-Helicobacter pylori Agents

Novel structures derived from benzimidazole have been identified as potent and selective anti-Helicobacter pylori agents. These findings are significant for developing new therapies against H. pylori infections, which are a major cause of gastric ulcers and cancer (Carcanague et al., 2002).

Analgesic and Anti-inflammatory Properties

Mannich bases of benzimidazole derivatives have been synthesized and found to possess effective anti-inflammatory and analgesic responses. These properties indicate the potential use of these compounds in developing new analgesic and anti-inflammatory drugs (Mariappan et al., 2011).

Corrosion Inhibition

Benzimidazole and its derivatives have been studied for their potential activity as corrosion inhibitors. Theoretical studies suggest these compounds could protect metals from corrosion, highlighting their applications in materials science and engineering (Obot & Obi-Egbedi, 2010).

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities and are known to interact with various targets . They are key components in many functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Mode of Action

Benzimidazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives have been reported to affect various biochemical pathways, leading to downstream effects .

Result of Action

Benzimidazole derivatives have been reported to have various effects at the molecular and cellular levels .

Orientations Futures

Benzimidazole and its derivatives, including “2-Ethyl-1-(2-methylpropyl)benzimidazole”, continue to be an active and attractive topic of medicinal chemistry due to their broad spectrum of bioactivities . The development of novel and potent benzimidazole-containing drugs is an important task that requires complex synthetic approaches .

Propriétés

IUPAC Name |

2-ethyl-1-(2-methylpropyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-4-13-14-11-7-5-6-8-12(11)15(13)9-10(2)3/h5-8,10H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDFEESSDXTPJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2745260.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2745268.png)

![1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2745269.png)

![2-[(4-Ethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2745271.png)

![7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745280.png)